molecular formula C12H19N5 B11728933 N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B11728933
M. Wt: 233.31 g/mol
InChI Key: RZRRXJCLSWDHHY-UHFFFAOYSA-N
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Description

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by its unique structure, which includes two pyrazole rings connected by a methylene bridge and substituted with isopropyl and dimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions:

    Coupling of Pyrazole Rings: The two pyrazole rings are connected via a methylene bridge, which can be formed through a condensation reaction using formaldehyde or other methylene donors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of alkylated pyrazole derivatives.

Scientific Research Applications

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-aminopyrazole: Similar structure but lacks the isopropyl group.

    1-Isopropyl-3,5-dimethylpyrazole: Similar structure but lacks the methylene bridge.

Uniqueness

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern and the presence of two pyrazole rings connected by a methylene bridge. This unique structure contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-9(2)17-12(5-6-14-17)13-8-11-10(3)7-15-16(11)4/h5-7,9,13H,8H2,1-4H3

InChI Key

RZRRXJCLSWDHHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNC2=CC=NN2C(C)C

Origin of Product

United States

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